1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride
Overview
Description
1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride is a chemical compound with the molecular formula C4H8N4·HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride is a compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and material science It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of this compound involves the interaction of the compound with its targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Preparation Methods
The synthesis of 1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride typically involves the reaction of ethylamine with 3-amino-1,2,4-triazole. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the triazole ring can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. .
Scientific Research Applications
1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases
Agriculture: The compound is utilized in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: It serves as a precursor in the synthesis of advanced materials with specific properties, such as conductivity and thermal stability.
Comparison with Similar Compounds
1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride can be compared with other triazole derivatives, such as:
- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
- 1-Isopropyl-1H-1,2,4-triazol-3-amine hydrochloride
- 1-Propyl-1H-1,2,4-triazol-3-amine hydrochloride These compounds share a similar triazole core but differ in their alkyl substituents, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific ethyl group, which can impart distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-ethyl-1,2,4-triazol-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-2-8-3-6-4(5)7-8;/h3H,2H2,1H3,(H2,5,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHFRSAYEQIYHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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